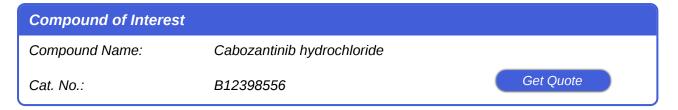


Application Note: Flow Cytometry Analysis of Apoptosis Following Cabozantinib Hydrochloride Treatment

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Introduction

Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) that targets several receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptors (VEGFRs), and AXL.[1][2][3][4] These RTKs are critically involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][4] By inhibiting these pathways, cabozantinib can lead to a reduction in tumor cell survival and the induction of apoptosis.[1][5] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with **cabozantinib hydrochloride** using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7] By



using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:

- Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.[8][9]
- Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[8][9]
- Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[8][9]
- Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.[10]

Data Presentation

The following tables summarize quantitative data from studies that have analyzed apoptosis using flow cytometry after cabozantinib treatment in various cancer cell lines.

Table 1: Apoptosis Induction by Cabozantinib in Oral Squamous Carcinoma Cells

Cell Line	Cabozantinib Concentration (µM)	Percentage of Annexin V Positive Cells
ВНҮ	0	Baseline
1	Increased	_
2	Further Increased	
HSC-3	0	Baseline
1	Increased	_
2	Further Increased	_

Data is a qualitative representation based on graphical data showing a concentration-dependent increase in Annexin V positive cells.[11]

Table 2: Apoptosis Induction by Cabozantinib in Melanoma Brain Metastasis Cell Lines (72h treatment)



Cell Line	Cabozantinib Concentration (µM)	% Viable Cells	% Apoptotic Cells (Early + Late)	% Necrotic Cells
H1	Control	~95%	~5%	<1%
1	Decreased	Increased	Slight Increase	
5	Significantly Decreased	Significantly Increased	Increased	_
H3	Control	~95%	~5%	<1%
1	Decreased	Increased	Slight Increase	_
5	Significantly Decreased	Significantly Increased	Increased	
H10	Control	~95%	~5%	<1%
1	Decreased	Increased	Slight Increase	_
5	Significantly Decreased	Significantly Increased	Increased	

Data is a qualitative representation based on graphical data.[12]

Table 3: Apoptosis Induction by Cabozantinib in Hepatocellular Carcinoma and Lung Cancer Cells (48h treatment at 10 μ M)

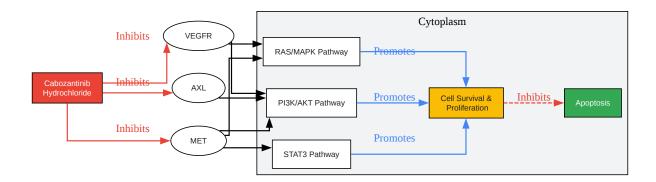
Cell Line	Treatment	% Early Apoptotic Cells	% Late Apoptotic/Necrotic Cells
Нер3В	Vehicle Control	Baseline	Baseline
Cabozantinib (10 μM)	Significantly Increased	Significantly Increased	
A549	Vehicle Control	Baseline	Baseline
Cabozantinib (10 μM)	Significantly Increased	Significantly Increased	



Data is a qualitative representation based on graphical data.[9]

Signaling Pathway Overview

Cabozantinib induces apoptosis through the inhibition of multiple signaling pathways. The diagram below illustrates the key targets of cabozantinib and their downstream effects leading to apoptosis.



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Caption: Cabozantinib inhibits VEGFR, MET, and AXL, blocking pro-survival pathways and inducing apoptosis.

Experimental Protocols Materials and Reagents

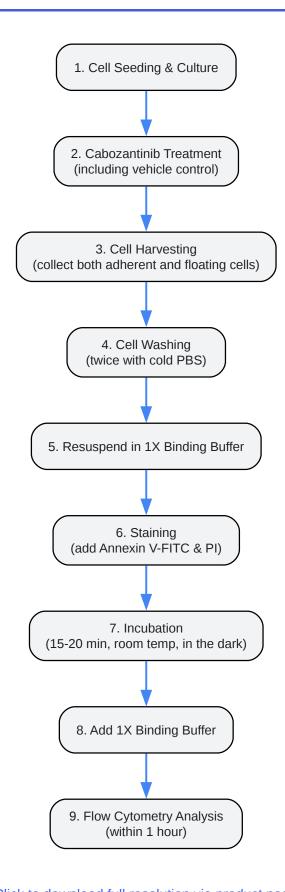
- Cabozantinib Hydrochloride (appropriate vendor)
- Cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold



- Trypsin-EDTA
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- Flow cytometer
- Microcentrifuge
- 5 mL flow cytometry tubes

Experimental Workflow





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